molecular formula C20H15FN6O2 B2674981 3-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 848058-23-1

3-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B2674981
CAS No.: 848058-23-1
M. Wt: 390.378
InChI Key: CSLFSKICIBBSBM-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of fused heterocyclic scaffolds known for their potential as kinase inhibitors. Related analogs, such as those based on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, have been investigated as potent and selective inhibitors of targets like CDK2 (cyclin-dependent kinase 2), which is a key regulator of the cell cycle and a promising target for anticancer therapies . The structural features of this compound—including the 3,4-dimethoxyphenyl and 4-fluorophenyl substituents—are designed to facilitate optimal interaction with the hydrophobic regions and hydrogen bonding networks within the enzymatic active site, as suggested by molecular modeling studies on similar structures . Researchers are exploring its application in the selective targeting of specific cancer cell lines, with mechanisms of action that may include induction of cell cycle arrest and apoptosis. This product is intended for research use only (RUO) and is not approved for use in humans or animals.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O2/c1-28-16-8-3-12(9-17(16)29-2)18-24-25-20-15-10-23-27(19(15)22-11-26(18)20)14-6-4-13(21)5-7-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLFSKICIBBSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 3,4-dimethoxybenzaldehyde and 4-fluorophenylhydrazine. These intermediates undergo condensation reactions, cyclization, and subsequent functional group modifications to yield the final product. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the fluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while reduction of nitro groups results in amines.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The pyrazolo-triazolo-pyrimidine scaffold allows extensive substituent modifications, influencing physical and pharmacological properties. Key analogs include:

Compound Name Substituents (Position) Key Features Reference
7-(4-Chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine 7-(4-Cl-phenyl), 9-phenyl Chlorine enhances electronegativity; phenyl groups increase hydrophobicity
2-Phenyl-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 2-phenyl, 7-(4-methylphenyl) Methyl group improves lipophilicity; used in crystallography studies
3-(4-(Trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol 3-(4-CF3O-phenyl) Trifluoromethoxy group enhances metabolic stability
7-(2,4-Dimethylphenyl)-3-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine 7-(2,4-Me2-phenyl), 3-phenethyl Steric bulk from phenethyl may hinder receptor binding

Key Observations :

  • Electron-Donating Groups (e.g., -OCH3) : The 3,4-dimethoxyphenyl group in the target compound likely improves solubility compared to electron-withdrawing groups (e.g., -Cl or -CF3) in analogs .
  • Fluorine Substituents : The 4-fluorophenyl group in the target compound balances metabolic stability and binding affinity, similar to chlorophenyl analogs but with reduced toxicity risks .

Pharmacological Activities

Anticancer and Kinase Inhibition
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., 7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-...): Exhibit antiproliferative effects via kinase inhibition, with IC50 values in the nanomolar range .
  • Compound 5h (2-phenyl-7-(4-methylphenyl)-...): Demonstrates moderate activity against human tumor cells, suggesting methyl groups may reduce potency compared to halogenated analogs .
Adenosine Receptor Modulation
  • The dimethoxy and fluorophenyl groups may favor interactions with G protein-coupled receptors, similar to adenosine A2A/A3 ligands .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C18H16FN5O2
  • Molecular Weight: 357.36 g/mol

The structural features include a pyrazolo-triazole framework which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that compounds containing the pyrazolo-triazole scaffold exhibit significant anticancer properties. For instance:

  • Mechanism of Action: These compounds may inhibit specific kinases involved in cancer cell proliferation. A study highlighted that similar structures demonstrated potent inhibition against c-Met kinases, which are crucial in tumorigenesis .
  • Case Studies: In vitro studies have shown that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potential efficacy as anticancer agents .

Antiviral Properties

The compound has also been evaluated for its antiviral activities:

  • Inhibition of Viral Replication: Similar compounds have been documented to inhibit replication of viruses such as HIV-1 through mechanisms involving the inhibition of specific cellular pathways .
  • Research Findings: A related study reported IC50 values around 10 nM for inhibiting LPS-induced iNOS expression, showcasing the compound's potential in modulating inflammatory responses associated with viral infections .

Antioxidant and Anti-inflammatory Effects

The antioxidant properties of pyrazolo-triazole derivatives have been noted in various studies:

  • Oxidative Stress Reduction: Compounds with similar structures have shown significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers .
  • Anti-inflammatory Mechanisms: The inhibition of NF-kB pathways has been observed in related compounds, suggesting that the target compound may also exert anti-inflammatory effects through similar mechanisms .

Summary of Biological Activities

Activity TypeMechanism of ActionIC50 ValuesReferences
AnticancerKinase inhibitionLow micromolar range
AntiviralInhibition of viral replication10 nM (HIV-1)
AntioxidantFree radical scavengingNot specified
Anti-inflammatoryNF-kB pathway inhibitionNot specified

Q & A

Q. What are the key synthetic pathways for synthesizing 3-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and substitution. A common approach involves:

Chlorination and Hydrazinolysis: Reacting a pyrimidine precursor with POCl₃ for chlorination, followed by hydrazine treatment to form the triazole moiety .

Condensation Reactions: Introducing substituents (e.g., 3,4-dimethoxyphenyl and 4-fluorophenyl groups) via nucleophilic aromatic substitution or Suzuki coupling .

Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves selectivity for bulky substituents .

Critical Parameters:

  • Temperature control (60–120°C) to avoid side reactions.
  • Purification via column chromatography using silica gel and dichloromethane/methanol gradients .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

Spectroscopic Analysis:

  • ¹H/¹³C NMR: Assign peaks to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic fluorophenyl signals at δ 7.2–7.6 ppm) .
  • IR Spectroscopy: Confirm functional groups (e.g., C-F stretch at ~1,220 cm⁻¹; triazole C-N at ~1,450 cm⁻¹) .

X-ray Crystallography: Resolve fused heterocyclic frameworks and substituent orientations (e.g., dihedral angles between dimethoxyphenyl and pyrimidine rings) .

Melting Point Analysis: Ensure purity (>95%) with sharp melting ranges .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound under varying solvent conditions?

Methodological Answer: Solvent choice significantly impacts yield and selectivity:

SolventYield (%)Selectivity IssueReference
DMF65–70Side-product formation at high temps
Ethanol50–55Poor solubility of fluorophenyl groups
Dichloromethane60Slow reaction kinetics

Strategies:

  • Use mixed solvents (e.g., DMF/EtOH) to balance solubility and reactivity.
  • Add catalytic amounts of KI to accelerate halogen exchange in substitution steps .

Q. How can contradictions in reported biological activities of structurally similar compounds be resolved?

Methodological Answer:

Comparative Binding Assays:

  • Use radioligand displacement assays (e.g., against adenosine receptors) to compare IC₅₀ values of analogs .
  • Example: Fluorophenyl analogs show 10-fold higher affinity than chlorophenyl derivatives due to enhanced π-π stacking .

Molecular Docking:

  • Simulate interactions with target proteins (e.g., kinase domains) using software like AutoDock Vina. Adjust substituent orientations to explain activity variations .

Meta-Analysis:

  • Cross-reference biological data with substituent electronic profiles (Hammett constants) to identify structure-activity trends .

Q. What strategies enhance target selectivity through substituent modification?

Methodological Answer:

Halogen vs. Methoxy Substitutions:

  • Fluorine atoms improve metabolic stability and lipophilicity (logP reduction by 0.5–1.0) but may reduce water solubility .
  • Methoxy groups enhance π-donor interactions in hydrophobic binding pockets (e.g., CYP450 enzymes) .

Positional Effects:

  • 3,4-Dimethoxyphenyl at position 3 increases steric hindrance, reducing off-target binding compared to 4-methoxy analogs .

Isosteric Replacements:

  • Replace fluorine with trifluoromethyl to boost electronegativity without compromising bulk .

Q. How do computational methods predict pharmacokinetic properties of this compound?

Methodological Answer:

ADMET Prediction:

  • Use SwissADME to estimate bioavailability (e.g., %F = 65–70), blood-brain barrier penetration (logBB < -1), and CYP inhibition .

Molecular Dynamics (MD):

  • Simulate membrane permeability with CHARMM-GUI. Fluorophenyl groups reduce free energy barriers for lipid bilayer crossing .

Metabolite Prediction:

  • Employ GLORYx to identify potential oxidation sites (e.g., demethylation of methoxy groups) and reactive intermediates .

Data Contradiction Analysis Example
Issue: Conflicting reports on cytotoxicity (IC₅₀ = 2 μM vs. 10 μM in similar cell lines).
Resolution:

  • Verify assay conditions (e.g., serum concentration affecting compound solubility).
  • Re-test with standardized protocols (e.g., MTT assay at 48h vs. 72h incubation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.